

Comparative Analysis: P162-0948 and Fasudil

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: P162-0948

Cat. No.: B15544863

[Get Quote](#)

A comparative analysis between **P162-0948** and Fasudil is not possible at this time due to the lack of publicly available information on **P162-0948**.

Extensive searches for "**P162-0948**" have yielded minimal data, with only a registered CAS number (1358201-44-1) available from chemical suppliers. No experimental data, mechanism of action, or relevant scientific literature could be identified for this compound.

Therefore, this guide will provide a comprehensive overview of Fasudil, a well-characterized Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor, to serve as a reference for researchers, scientists, and drug development professionals.

Fasudil: A Comprehensive Profile

Fasudil is a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK) and has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1] Its mechanism of action and therapeutic potential have been extensively studied in various preclinical and clinical settings.

Mechanism of Action

Fasudil's primary mechanism of action is the inhibition of ROCK, a serine/threonine kinase that plays a crucial role in the regulation of the actin cytoskeleton.[2] By inhibiting ROCK, Fasudil

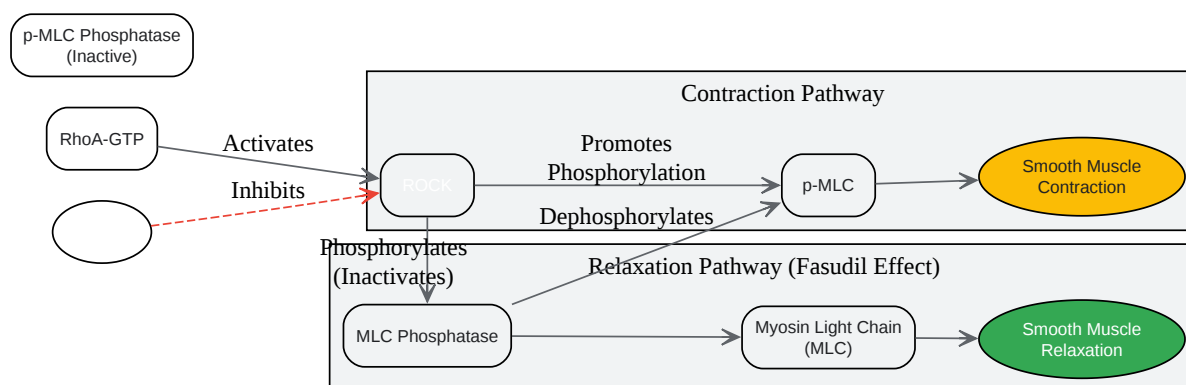
influences a multitude of cellular processes, including smooth muscle contraction, cell migration, proliferation, and apoptosis.[2][3]

The inhibition of ROCK by Fasudil leads to several downstream effects:

- **Vasodilation:** ROCK promotes smooth muscle contraction by phosphorylating and inactivating myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent muscle contraction.[2] Fasudil's inhibition of ROCK reverses this effect, resulting in vasodilation.[2]
- **Neuroprotection:** Excessive ROCK activity following neurological insults like stroke or spinal cord injury can lead to neuronal apoptosis and inflammation.[2] Fasudil has been shown to exert neuroprotective effects by mitigating these processes.[2][4]
- **Anti-fibrotic Effects:** Fasudil has demonstrated the ability to suppress proliferation and collagen production in hepatic stellate cells, suggesting potential therapeutic applications in fibrotic diseases.[5]
- **Modulation of Cell Adhesion and Motility:** By influencing the cytoskeleton, Fasudil can impact cell adhesion and migration, which is relevant in contexts such as cancer metastasis.[2]

Signaling Pathway of Fasudil

The following diagram illustrates the primary signaling pathway affected by Fasudil:



[Click to download full resolution via product page](#)

Caption: The RhoA/ROCK signaling pathway and the inhibitory effect of Fasudil.

Quantitative Data

The following table summarizes key quantitative data for Fasudil based on available literature.

Parameter	Value	Kinase/System	Reference
IC ₅₀	1.9 μ M	ROCK2	[5]
4 μ M	PRK2	[5]	
5 μ M	MSK1	[5]	
15 μ M	MAPKAP-K1b	[5]	
Ki	0.33 μ M	ROCK1	
1.6 μ M	PKA		
1.6 μ M	PKG		
3.3 μ M	PKC		
36 μ M	MLCK		

Experimental Protocols

Detailed experimental protocols for assays involving Fasudil can be extensive and vary between studies. Below are generalized methodologies for key experiments frequently cited in the literature.

In Vitro Kinase Inhibition Assay

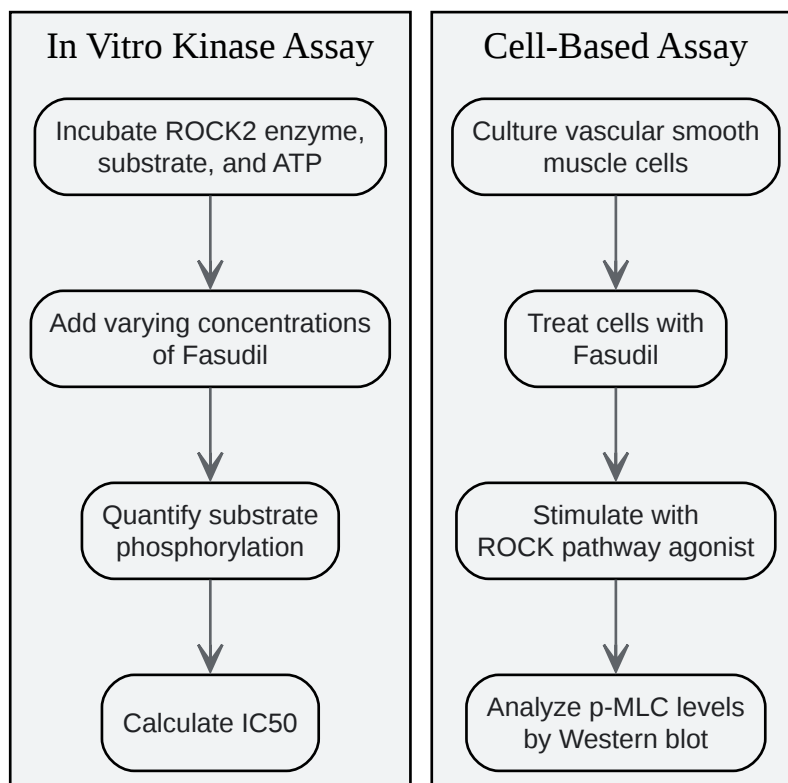
- Objective: To determine the inhibitory activity of Fasudil against a specific kinase (e.g., ROCK2).
- Methodology:
 - Recombinant human ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a reaction buffer.
 - Varying concentrations of Fasudil are added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive phosphate incorporation (^{32}P -ATP), fluorescence-based assays, or ELISA.
 - The IC_{50} value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Fasudil concentration.

Cell-Based Assay for ROCK Inhibition (e.g., Myosin Light Chain Phosphorylation)

- Objective: To assess the effect of Fasudil on ROCK activity within a cellular context.
- Methodology:
 - A relevant cell line (e.g., vascular smooth muscle cells) is cultured under standard conditions.
 - Cells are treated with various concentrations of Fasudil for a specified duration.

- Cells are then stimulated with an agonist that activates the RhoA/ROCK pathway (e.g., thrombin or U46619).
- Cell lysates are prepared, and the levels of phosphorylated myosin light chain (p-MLC) are determined by Western blotting using a specific antibody against p-MLC.
- Total MLC levels are also measured as a loading control.
- The reduction in p-MLC levels in Fasudil-treated cells compared to control cells indicates the inhibitory effect on ROCK.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflows for in vitro and cell-based assays of Fasudil.

Conclusion

Fasudil is a well-researched ROCK inhibitor with a clearly defined mechanism of action and a significant body of supporting experimental data. Its therapeutic effects are primarily attributed to its ability to modulate the RhoA/ROCK signaling pathway, leading to vasodilation, neuroprotection, and other cellular effects. In contrast, the lack of available data on **P162-0948** prevents any meaningful comparison. Researchers interested in **P162-0948** are encouraged to seek direct information from its suppliers or to conduct foundational research to characterize its biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. stemcell.com \[stemcell.com\]](https://www.stemcell.com)
- [2. Stem Cell Tested ROCK Inhibitor \(Y-27632\) Millipore \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [3. The effect of a Rho kinase inhibitor Y-27632 on superoxide production, aggregation and adhesion in human polymorphonuclear leukocytes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [4. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [5. Y-27632 - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- To cite this document: BenchChem. [Comparative Analysis: P162-0948 and Fasudil]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15544863/docs#comparative-analysis-p162-0948-and-fasudil\]](https://www.benchchem.com/product/b15544863/docs#comparative-analysis-p162-0948-and-fasudil)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)